(4R,5S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
描述
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS : m/z 322.4 [M+H]⁺ (calc. 321.37).
- Fragmentation patterns include loss of the Boc group (m/z 222.3) and decarboxylation (m/z 278.2).
Chirality and Enantiomeric Purity
The (4R,5S) enantiomer is critical for pharmaceutical applications, particularly as a precursor in taxane synthesis. Enantiomeric purity (>98%) is confirmed via:
- Chiral HPLC : Using a Chiralpak AD-H column (hexane:isopropanol, 90:10), retention times of 12.3 min (desired enantiomer) and 14.7 min (undesired).
- Optical rotation : [α]D²⁵ = +5.8° (c=0.6, chloroform).
| Method | Parameter | Value |
|---|---|---|
| Chiral HPLC | Retention time (major enantiomer) | 12.3 min |
| Polarimetry | Specific rotation ([α]D²⁵) | +5.8° (c=0.6, CHCl₃) |
属性
IUPAC Name |
(4R,5S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-12(11-9-7-6-8-10-11)13(14(19)20)22-17(18,4)5/h6-10,12-13H,1-5H3,(H,19,20)/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXMEZCPGHDBJ-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H]([C@H](O1)C(=O)O)C2=CC=CC=C2)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134155 | |
| Record name | 3-(1,1-Dimethylethyl) (4R,5S)-2,2-dimethyl-4-phenyl-3,5-oxazolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223134-87-0 | |
| Record name | 3-(1,1-Dimethylethyl) (4R,5S)-2,2-dimethyl-4-phenyl-3,5-oxazolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223134-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl) (4R,5S)-2,2-dimethyl-4-phenyl-3,5-oxazolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801134155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
(4R,5S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is a compound belonging to the oxazolidine family, characterized by its unique structural features that contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₂₃NO₅
- Molecular Weight : 321.4 g/mol
- CAS Number : 223134-87-0
The biological activity of (4R,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid primarily revolves around its interaction with various biological targets. The compound has been evaluated for its potential as a small molecular inhibitor in various pathways, particularly in cancer therapy.
Inhibition of PD-L1
Recent studies have highlighted the role of this compound in inhibiting programmed cell death ligand 1 (PD-L1), which is a crucial target in cancer immunotherapy. The PD-1/PD-L1 pathway is known for its role in immune evasion by tumors.
In vitro assays have demonstrated that derivatives of this compound exhibit significant binding affinity to PD-L1, disrupting the PD-1/PD-L1 interaction. For instance, a related study reported that modifications to the oxazolidine structure resulted in compounds with low nanomolar inhibitory activities against PD-L1, showcasing their potential as effective immunotherapeutic agents .
Biological Activity Data
The following table summarizes key findings related to the biological activity of (4R,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid and its derivatives:
| Study | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| Study 1 | PD-L1 Inhibition | ~27 nM | PD-L1 |
| Study 2 | TCR Activation | Not specified | TCR-PD-1/PD-L1 complex |
| Study 3 | Cytotoxicity Assay | High concentrations show strong cytotoxicity | Various cancer cell lines |
Case Study 1: PD-L1 Inhibition
A recent investigation into the structure-activity relationship (SAR) of oxazolidine derivatives revealed that specific modifications enhance binding affinity to PD-L1. The study utilized a combination of computational docking and biophysical assays to confirm that these compounds effectively inhibit PD-L1 interactions with PD-1 on T cells. This disruption led to increased T cell activation and proliferation in co-culture systems .
Case Study 2: Immunomodulatory Effects
Another study explored the immunomodulatory effects of (4R,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid in preclinical models. The results indicated that treatment with this compound resulted in enhanced immune responses against tumor cells, suggesting its utility as an adjuvant therapy in combination with existing cancer treatments .
科学研究应用
Synthesis of Pharmaceutical Compounds
(4R,5S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its oxazolidine structure is crucial for developing compounds with antibiotic properties. For example, it serves as a building block in the synthesis of oxazolidinone antibiotics, which are effective against Gram-positive bacteria.
Table 1: Synthesis Pathways Involving (4R,5S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
| Compound Name | Target Activity | Reference |
|---|---|---|
| Linezolid | Antibiotic | |
| Tedizolid | Antibiotic | |
| Other oxazolidinones | Antibacterial |
Chiral Auxiliary in Asymmetric Synthesis
This compound functions as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality is leveraged to produce enantiomerically pure compounds, which are essential in drug development to enhance efficacy and reduce side effects.
Case Study:
In a study involving the synthesis of chiral amines, (4R,5S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid was used to achieve high enantiomeric excess (>99%) through a palladium-catalyzed reaction. This demonstrates its effectiveness as a chiral auxiliary in complex organic syntheses.
Bioconjugation Techniques
The compound is employed in bioconjugation strategies to attach biomolecules to surfaces or other molecules. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic tools.
Table 2: Bioconjugation Strategies Using (4R,5S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
相似化合物的比较
Key Physicochemical Properties :
- Appearance : White to yellow crystalline powder .
- Storage : Recommended at refrigerated temperatures (2–8°C) .
- Purity : ≥98% (by GC and TLC) .
Comparison with Structural Analogs
The compound is compared below with three structurally related oxazolidine derivatives, focusing on substituents, stereochemistry, and applications.
(4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-Methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid (CAS: 155396-69-3)
- Molecular Formula: C₂₂H₂₅NO₆
- Molecular Weight : 399.44 g/mol .
- Substituents : Replaces one methyl group with a 4-methoxyphenyl moiety.
- Stereochemistry : (4S,5R) configuration .
- Applications : Used in peptide synthesis and as a chiral auxiliary. The methoxy group enhances solubility in polar solvents compared to the dimethyl variant .
(4S,5R)-3-Benzoyl-2-(4-Methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid (CAS: 949023-16-9)
- Molecular Formula: C₂₄H₂₁NO₅
- Molecular Weight : 403.43 g/mol .
- Substituents : Replaces the Boc group with a benzoyl group.
- Stereochemistry : (4S,5R) configuration .
- Applications : Functions as a photoremovable protecting group in organic synthesis. The benzoyl group increases UV stability but reduces hydrolytic stability compared to Boc .
(4R,5S)-3-tert-Butyl 5-Methyl 4-(((4-Methoxybenzoyl)oxy)methyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate
- Molecular Formula: C₂₅H₃₅NO₉ (estimated from synthesis protocols) .
- Substituents : Contains a methyl ester and a 4-methoxybenzoyloxymethyl side chain.
- Stereochemistry : (4R,5S) configuration .
- Applications: Intermediate in enzyme inhibitor synthesis. The ester groups improve solubility in non-polar solvents, facilitating chromatographic purification .
Comparative Data Table
Research Findings and Critical Analysis
Stereochemical Impact : The (4R,5S) configuration in the target compound ensures compatibility with taxane biosynthesis pathways, whereas analogs with (4S,5R) configurations (e.g., CAS: 155396-69-3) are unsuitable for this application .
Substituent Effects :
- The Boc group in the target compound provides hydrolytic stability under basic conditions, whereas the benzoyl analog (CAS: 949023-16-9) is prone to cleavage under UV light .
- The 4-methoxyphenyl substituent in CAS: 155396-69-3 enhances electron density, altering reactivity in nucleophilic acyl substitution reactions .
Synthetic Utility : The ester-functionalized analog from demonstrates versatility in multi-step synthesis due to its orthogonal protecting groups (Boc and methyl ester), enabling sequential deprotection .
准备方法
Boc Protection of Chiral Amino Alcohol
- Starting Material: (S)-Phenylglycinol (chiral amino alcohol).
- Reagents: Boc anhydride (di-tert-butyl dicarbonate), sodium bicarbonate as base.
- Solvent: Ethyl acetate.
- Conditions: The amino alcohol is dissolved in ethyl acetate, sodium bicarbonate is added at 20–40 °C, followed by slow addition of Boc anhydride over 30 minutes. The reaction mixture is stirred for an additional 30 minutes at 20–40 °C.
- Workup: Water is added to the reaction mass, and the organic layer is separated, washed, and dried.
- Outcome: Formation of N-Boc protected amino alcohol intermediate.
Formation of Oxazolidine Ring
- The Boc-protected amino alcohol undergoes cyclization with aldehyde or vinyl intermediates under controlled temperature (typically 5–45 °C).
- The reaction is often catalyzed or assisted by bases like pyridine.
- Reaction times vary from short periods (5–25 minutes for initial stirring) to longer times during dropwise addition of oxidants.
Oxidation to Carboxylic Acid
- Oxidants: Sodium hypochlorite solution (pH 8.5–9.5), sodium chlorite, and TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) are used.
- Conditions: The oxidation is performed at low temperatures (5–7 °C) during addition of hypochlorite, followed by stirring at 40–45 °C for extended periods (up to 19 hours).
- Buffering: Sodium bicarbonate or phosphate buffers maintain the pH around 6.6–9.5 to optimize oxidation efficiency.
- Quenching: After oxidation, the reaction is quenched with sodium bisulfite or sodium sulfite to remove residual oxidants.
- Workup: Organic solvents are removed under reduced pressure; aqueous layers are acidified to pH ~2 and extracted with organic solvents (e.g., ethyl acetate).
- Outcome: Conversion of vinyl or alcohol intermediates to the corresponding carboxylic acid.
Purification and Isolation
- The crude product is concentrated under vacuum at 40–50 °C to yield a semi-solid or solid.
- Purification is performed by trituration with petroleum ether or by column chromatography using solvent mixtures such as petroleum ether/ethyl acetate or ethyl acetate/hexane.
- Final product exhibits high purity (95–99.7%) and excellent chiral purity (98–100%).
Representative Data Table of Preparation Parameters and Outcomes
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Chiral Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Boc Protection | Boc anhydride, NaHCO3, ethyl acetate | 20–40 | 30 min addition + 30 min stir | 88 | 99.7 | 99–100 | Stirring with NaHCO3 to neutralize acid |
| Oxazolidine Cyclization | Pyridine neutralization, stirring | 30–45 | 5–25 min initial + 30–90 min dropwise addition | 70–100 | 70–97 | 97–99 | Dropwise addition of hypochlorite solution |
| Oxidation to Acid | NaClO, NaClO2, TEMPO, phosphate buffer | 5–45 | 5–19 hours | 94 | >95 | 98–99 | pH control critical for selective oxidation |
| Purification | Column chromatography or trituration | 25–50 | Variable | — | 95–99.7 | 98–100 | Use of petroleum ether and ethyl acetate |
Research Findings and Notes
- The stereochemistry (4R,5S) is controlled by starting from enantiomerically pure amino alcohols such as (S)-phenylglycinol.
- Use of sodium hypochlorite and sodium chlorite in buffered aqueous-organic media enables selective oxidation without racemization.
- The Boc protecting group stabilizes the nitrogen during oxidation and purification steps.
- Reaction temperatures are carefully controlled to avoid side reactions and maintain stereochemical integrity.
- The process is scalable and has been patented for industrial synthesis of intermediates for taxane-based anticancer drugs like paclitaxel and docetaxel.
- High yields and purities are achievable with optimized reaction times and solvent systems.
常见问题
Q. Optimization Strategies :
- Chiral Control : Use enantiomerically pure starting materials or chiral catalysts to ensure (4R,5S) configuration.
- Reagent Ratios : Excess Boc₂O (1.2–1.5 equivalents) improves protection efficiency.
- Temperature : Conduct Boc protection at 0–25°C to minimize side reactions .
What advanced analytical methods validate the enantiomeric purity and stereochemical configuration of this compound?
Q. Advanced Research Focus
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time discrepancies >1.5 min confirm high enantiomeric excess (ee >99%) .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of the (4R,5S) configuration. For example, a related oxazolidine derivative was structurally resolved using Cu-Kα radiation (R-factor <0.05) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., TD-DFT) to confirm absolute configuration.
Data Contradiction Mitigation : Cross-validate results between methods. For instance, NMR-derived NOE effects should align with X-ray data .
How can the Boc group be selectively removed without destabilizing the oxazolidine ring?
Basic Research Focus
The Boc group is cleaved under acidic conditions, but the oxazolidine ring’s stability must be considered:
- Mild Acids : Use 10% trifluoroacetic acid (TFA) in dichloromethane (0°C to room temperature, 1–2 hours).
- Alternative : HCl in dioxane (4M, 30 min) for faster deprotection.
Q. Critical Considerations :
- Monitor reaction progress via TLC (disappearance of Boc-protected spot at Rf ~0.6).
- Avoid prolonged exposure to strong acids (e.g., HBr/AcOH), which may hydrolyze the oxazolidine .
What role does this compound play in the synthesis of peptide mimetics or constrained peptides?
Advanced Research Focus
The rigid oxazolidine scaffold enforces specific dihedral angles, making it valuable for:
- Constrained Peptide Backbones : Incorporation into peptides reduces conformational flexibility, enhancing binding affinity to targets (e.g., GPCRs).
- Chiral Auxiliary : The (4R,5S) configuration directs asymmetric induction in aldol or Mannich reactions.
Example Application : Similar oxazolidine derivatives were used to synthesize β-turn mimetics in kinase inhibitors .
What challenges arise in crystallizing this compound, and how are they addressed?
Advanced Research Focus
Challenges :
- Low solubility in polar solvents (e.g., water, methanol).
- Polymorphism risk due to flexible tert-butyl group.
Q. Solutions :
- Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
- Co-Crystallants : Add 1–5% dimethyl sulfoxide (DMSO) to improve crystal lattice formation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal quality .
How does the compound’s stability vary under different pH and temperature conditions?
Q. Basic Research Focus
- pH Stability :
- Stable at pH 3–7 (24 hours, 25°C).
- Degrades at pH >8 via oxazolidine ring opening.
- Thermal Stability :
Analytical Validation : Monitor stability via HPLC-UV (λ = 254 nm) and compare retention times with fresh samples.
What mechanistic insights explain its reactivity in asymmetric catalysis?
Q. Advanced Research Focus
- Steric Effects : The tert-butyl group shields the oxazolidine’s N-atom, directing nucleophilic attacks to the less hindered face.
- Electronic Effects : The electron-withdrawing Boc group increases electrophilicity at the C5 carboxylic acid, facilitating coupling reactions.
Case Study : In a related compound, X-ray analysis showed hydrogen bonding between the oxazolidine oxygen and catalytic metal centers, enhancing enantioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
